Regioisomeric Difference: 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde
A direct structural comparison against its closest commercially available regioisomer, 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde (CAS: 55589-46-3), reveals that while both share the same molecular formula (C12H17NO3) and weight (223.27 g/mol), their substitution patterns differ fundamentally. The target compound features substitution at the 2- and 5- positions, whereas the comparator is substituted at the 3- and 4- positions . This positional isomerism results in distinct InChIKeys and SMILES strings, indicating non-identical chemical entities [1].
Comparator: 3,4-substitution
| Evidence Dimension | Substitution Pattern and Structural Identity |
|---|---|
| Target Compound Data | Substitution: 2-(dimethylamino)ethoxy at C2, methoxy at C5; InChIKey: DPXPFHZOOOTJEI-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde; Substitution: dimethylaminoethoxy at C4, methoxy at C3; InChIKey: NVRBLARAKLUVLA-UHFFFAOYSA-N |
| Quantified Difference | Distinct InChIKeys and SMILES; represents a regioisomeric pair |
| Conditions | Computational analysis based on published IUPAC identifiers and canonical SMILES |
Why This Matters
Regioisomers are distinct chemical entities with separate CAS numbers and potentially divergent reactivity and biological profiles; using the correct isomer is non-negotiable for reproducible research.
- [1] Kuujia. (n.d.). 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde (CAS 55589-46-3). Product and data page. View Source
